

Application Notes and Protocols: Long-Term Stability of DNQX Disodium Salt in ACSF

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Compound of Interest

Compound Name: *Dnqx disodium salt*

Cat. No.: *B607172*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. The disodium salt of DNQX offers the advantage of increased solubility in aqueous solutions, making it a valuable tool in neuroscience research, particularly for in vitro studies using artificial cerebrospinal fluid (ACSF). Understanding the long-term stability of **DNQX disodium salt** in ACSF is crucial for ensuring the reliability and reproducibility of experimental results. These application notes provide a summary of known stability data, detailed protocols for preparing and assessing the stability of DNQX in ACSF, and relevant signaling pathway information.

Data Presentation

While specific long-term stability data for **DNQX disodium salt** in ACSF is not extensively published, the following tables summarize the known stability of DNQX solutions based on manufacturer recommendations and available literature. It is recommended to experimentally determine the precise stability under your specific laboratory and experimental conditions.

Table 1: Recommended Storage and Stability of **DNQX Disodium Salt** Stock Solutions

Solvent	Concentration	Storage Temperature	Stability Period	Citation
Water	up to 100 mM	-20°C	Up to 3 months	
Water	Not specified	-20°C	Up to 1 month (prepare fresh if possible)	[1]
DMSO	≥ 35 mg/mL	-80°C	Up to 2 years	[2]
DMSO	≥ 35 mg/mL	-20°C	Up to 1 year	[2]

Table 2: Example Data from a Hypothetical Long-Term Stability Study of DNQX in ACSF at 4°C

This table presents illustrative data for a stability study. Actual results may vary.

Time Point	Concentration by HPLC (% of Initial)	Biological Activity (% Inhibition of AMPA-mediated current)	Visual Inspection
Day 0	100%	100%	Clear, colorless solution
Day 7	98.5%	99.1%	Clear, colorless solution
Day 14	96.2%	95.8%	Clear, colorless solution
Day 30	92.0%	91.5%	Slight yellow tint
Day 60	85.3%	84.7%	Noticeable yellowing
Day 90	78.1%	77.5%	Yellow solution, minor precipitate

Experimental Protocols

Protocol 1: Preparation of **DNQX Disodium Salt** Stock and Working Solutions in ACSF

1.1. Materials:

- **DNQX disodium salt** (powder)
- High-purity water (e.g., Milli-Q or equivalent)
- Artificial Cerebrospinal Fluid (ACSF) components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, D-glucose)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated pH meter
- Carbogen gas (95% O₂ / 5% CO₂)

1.2. Preparation of ACSF (Example Composition):

- Prepare a 10x stock solution of ACSF without NaHCO₃ and bubble with carbogen gas for at least 15 minutes.
- On the day of the experiment, dilute the 10x stock to 1x with high-purity water.
- Add NaHCO₃ to the final desired concentration.
- Continuously bubble the ACSF with carbogen gas and adjust the pH to 7.3-7.4.

1.3. Preparation of DNQX Stock Solution (e.g., 10 mM in water):

- Weigh the required amount of **DNQX disodium salt** powder.
- Dissolve in high-purity water to the desired final concentration (e.g., 10 mM).
- Vortex gently until fully dissolved.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for up to 3 months.

1.4. Preparation of DNQX Working Solution in ACSF:

- Thaw a frozen aliquot of the DNQX stock solution.
- Dilute the stock solution with freshly prepared, carbogenated ACSF to the final desired working concentration (e.g., 10 μ M).
- It is recommended to prepare the working solution fresh on the day of the experiment.[\[1\]](#)

Protocol 2: Assessment of Long-Term Stability of DNQX in ACSF via HPLC

2.1. Objective: To quantify the concentration of **DNQX disodium salt** in ACSF over time under different storage conditions.

2.2. Experimental Design:

- Prepare a batch of DNQX in ACSF at the desired concentration.
- Aliquot the solution into multiple sterile, amber vials.
- Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
- At specified time points (e.g., Day 0, 1, 3, 7, 14, 30, 60, 90), retrieve an aliquot from each storage condition for HPLC analysis.

2.3. HPLC Method (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 273 nm.
- Injection Volume: 20 μ L.

- Standard Curve: Prepare a standard curve of known concentrations of freshly prepared DNQX in ACSF to quantify the concentration in the stability samples.

2.4. Data Analysis:

- Calculate the concentration of DNQX in each sample based on the standard curve.
- Express the stability as the percentage of the initial concentration remaining at each time point.

Protocol 3: Functional Assessment of DNQX Stability using Electrophysiology

3.1. Objective: To determine the biological activity (potency) of stored DNQX solutions in ACSF by measuring its ability to block AMPA receptor-mediated currents.

3.2. Preparation:

- Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
- Maintain slices in a holding chamber with continuously carbogenated ACSF.
- Prepare a fresh working solution of DNQX in ACSF (control) and use the stored DNQX-ACSF solution (test).

3.3. Electrophysiological Recording (Whole-cell patch-clamp):

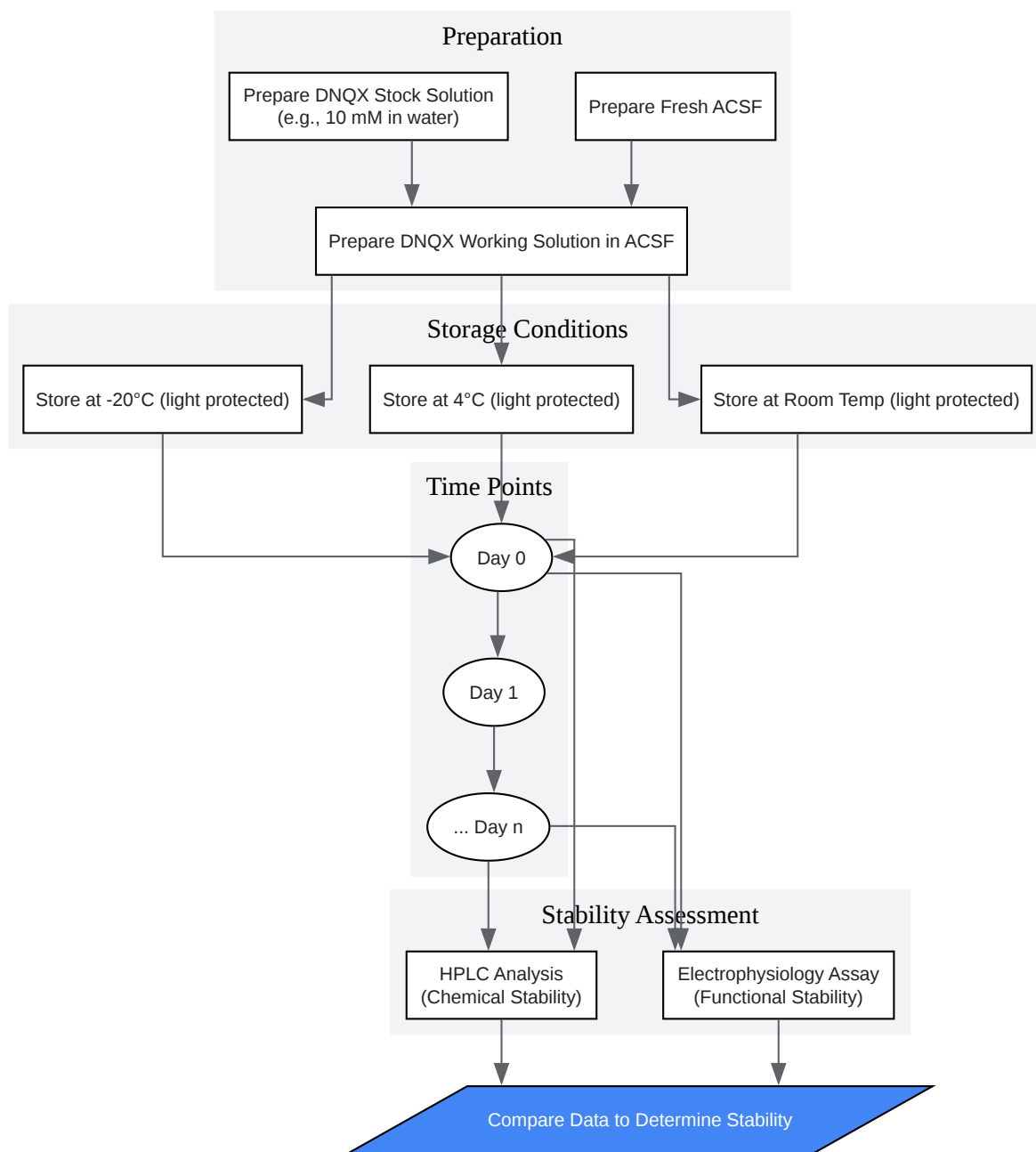
- Transfer a brain slice to the recording chamber and perfuse with carbogenated ACSF.
- Obtain a whole-cell patch-clamp recording from a neuron (e.g., a pyramidal neuron).
- Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
- Record a stable baseline of EPSCs.
- Apply an AMPA receptor agonist (e.g., AMPA or glutamate) to elicit a control current.
- Wash out the agonist and allow the current to return to baseline.
- Perfuse the slice with the stored DNQX-ACSF solution for a set period.

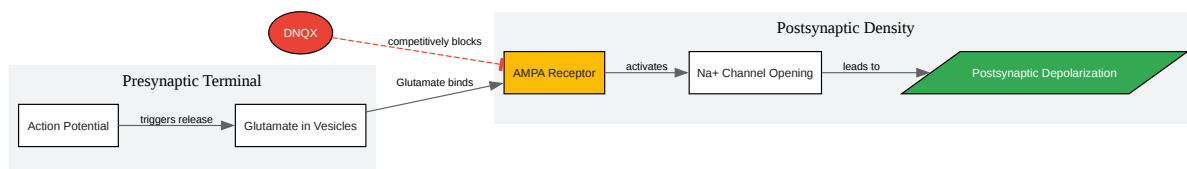
- Co-apply the AMPA receptor agonist and the stored DNQX-ACSF solution and record the inhibited current.
- Repeat the procedure with a freshly prepared DNQX-ACSF solution of the same concentration for comparison.

3.4. Data Analysis:

- Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of the stored and fresh DNQX solutions.
- Calculate the percentage of inhibition for both the stored and fresh solutions.
- Compare the inhibitory effect of the stored solution to that of the fresh solution to assess any loss of potency.

Mandatory Visualizations





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References

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